molecular formula C21H25N5O B12238936 1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(pyridin-3-yl)ethan-1-one

1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B12238936
M. Wt: 363.5 g/mol
InChI Key: IPXSBKHIVWSTMM-UHFFFAOYSA-N
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Description

1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that features a unique arrangement of multiple ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(pyridin-3-yl)ethan-1-one typically involves multi-step organic reactions. These steps may include:

    Formation of the cyclopenta[d]pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Construction of the octahydropyrrolo[3,4-c]pyrrole ring: This may involve hydrogenation and cyclization steps.

    Attachment of the pyridin-3-yl group: This can be done through substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be used for purification.

Chemical Reactions Analysis

Types of Reactions

1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the saturation of double bonds or reduction of functional groups.

    Substitution: This can involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(pyridin-3-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(pyridin-2-yl)ethan-1-one: Similar structure with a different position of the pyridinyl group.

    1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(pyridin-4-yl)ethan-1-one: Another isomer with the pyridinyl group in a different position.

Uniqueness

The uniqueness of 1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(pyridin-3-yl)ethan-1-one lies in its specific arrangement of ring structures and functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

IUPAC Name

1-[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-pyridin-3-ylethanone

InChI

InChI=1S/C21H25N5O/c1-14-23-19-6-2-5-18(19)21(24-14)26-12-16-10-25(11-17(16)13-26)20(27)8-15-4-3-7-22-9-15/h3-4,7,9,16-17H,2,5-6,8,10-13H2,1H3

InChI Key

IPXSBKHIVWSTMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)CC5=CN=CC=C5

Origin of Product

United States

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